molecular formula C8H8ClNO2 B8786404 4-Chloro-2-methoxybenzamide

4-Chloro-2-methoxybenzamide

Cat. No.: B8786404
M. Wt: 185.61 g/mol
InChI Key: OXAZYPDRGPSAEZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzamide is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-methoxybenzamide serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their therapeutic properties, particularly in the development of anti-inflammatory and analgesic medications.

Key Findings:

  • The compound has been linked to the synthesis of novel anticancer agents, showing promising results against multiple cancer cell lines. For instance, derivatives of this compound demonstrated significant anticancer activity with promising docking scores against tubulin complexes, indicating effective binding and potential for further development as anticancer drugs .

Biochemical Research

In biochemical studies, this compound is utilized to investigate the mechanisms of action of certain enzymes and receptors, contributing to a deeper understanding of disease pathways.

Case Studies:

  • Research has shown that derivatives of this compound can inhibit specific signaling pathways involved in cancer progression, such as the Hedgehog signaling pathway. This inhibition is crucial for developing targeted therapies for cancers driven by aberrant signaling .

Material Science

The exploration of this compound extends into material science, where it is investigated for potential applications in creating advanced materials.

Applications:

  • The compound is being studied for its use in developing polymers with enhanced thermal and mechanical properties. Such advancements could lead to innovative materials suitable for various industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound is being researched for its efficacy in developing new agrochemicals aimed at improving crop yield and resistance to pests.

Research Insights:

  • Preliminary studies indicate that derivatives may enhance plant resistance to certain pathogens, although further research is necessary to establish efficacy and safety profiles .

Cosmetic Formulations

The compound's anti-inflammatory properties are also being explored for potential use in cosmetic formulations.

Potential Benefits:

  • Its application in skin care products could provide beneficial effects, particularly in formulations targeting inflammatory skin conditions .

Data Table: Applications Overview

Application AreaSpecific Use CasesNotable Findings
Pharmaceutical DevelopmentSynthesis of anti-inflammatory and anticancer drugsSignificant anticancer activity against multiple cell lines
Biochemical ResearchMechanism studies for enzymes and receptorsInhibition of Hedgehog signaling pathway
Material ScienceDevelopment of advanced polymersEnhanced thermal/mechanical properties under study
Agricultural ChemistryDevelopment of agrochemicalsPotential improvement in crop yield
Cosmetic FormulationsAnti-inflammatory skin care productsPotential benefits for inflammatory conditions

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-methoxybenzamide, and how can coupling reagents improve yield?

Basic Research Question
this compound can be synthesized via condensation of 4-chloro-2-methoxybenzoic acid with an appropriate amine using coupling agents. A common method involves activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions . For example, in analogous benzamide syntheses, glycine benzyl ester coupling followed by catalytic hydrogenation achieved high-purity products .

Advanced Consideration : To optimize yield, evaluate solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of DCC/HOBt. Monitor reaction progress via TLC or LC-MS to identify intermediate byproducts.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural analogs?

Basic Research Question
Key spectroscopic markers include:

  • ¹H NMR : A singlet for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons split by the chloro substituent’s deshielding effect.
  • IR : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₈H₈ClNO₂ (exact mass 185.02) and characteristic Cl isotope patterns.

Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures or confirm regioselectivity in substituted analogs .

Q. What computational methods predict the electronic properties of this compound?

Advanced Research Question
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces . For example, Becke’s 1993 functional achieved <3 kcal/mol error in thermochemical properties for similar systems . Basis sets like 6-31G(d,p) balance computational cost and accuracy.

Methodological Insight : Validate computational results against experimental UV-Vis spectra or X-ray crystallography data. Adjust solvent parameters (PCM model) for solution-phase comparisons .

Q. How can HPLC methods be validated for quantifying this compound in biological matrices?

Advanced Research Question
A validated HPLC protocol includes:

  • Column : C18 reverse-phase with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Detection : Fluorescence (ex: 270 nm, em: 370 nm) or UV at 254 nm for sensitivity down to 1 ng/mL .
  • Validation Metrics :
    • Linearity (R² > 0.99 over 1–100 ng/mL).
    • Precision (RSD < 5% intra-/inter-day).
    • Recovery (>95% via spiked plasma/urine samples) .

Troubleshooting : Address matrix effects (e.g., protein precipitation) and confirm metabolite stability under storage conditions (-80°C, ≤3 months) .

Q. What strategies resolve contradictions in receptor binding data for this compound analogs?

Advanced Research Question
Discrepancies in dopamine D2/5-HT3 receptor affinity (e.g., IC₅₀ variability) may arise from:

  • Assay Conditions : Differences in cell lines (CHO vs. HEK293) or radioligand concentrations .
  • Stereochemistry : Enantiomeric purity impacts binding; use chiral HPLC to isolate isomers .
  • Allosteric Modulation : Test analogs in functional assays (e.g., cAMP inhibition) alongside competitive binding .

Case Study : Benzamide derivatives with modified amine side chains showed 10-fold affinity differences due to steric hindrance at the receptor pocket .

Q. How does pH influence the stability and fluorescence properties of this compound complexes?

Advanced Research Question

  • Stability : The compound is prone to hydrolysis under alkaline conditions (pH > 9). Maintain pH 6–7 in aqueous buffers .
  • Fluorescence : Protonation of the methoxy group at low pH (2.7–4.0) enhances quantum yield by reducing electron-withdrawing effects. Optimize Pb²⁺ or other metal-ion complexation at pH 5.5–6.5 for maximal intensity .

Experimental Design : Perform titrations with 0.1 M HCl/NaOH while monitoring fluorescence decay kinetics .

Q. What are the challenges in polarizability studies of this compound derivatives?

Advanced Research Question
Polarizability (α) calculated from molar refractivity (Rₘ) requires precise density (ρ) and refractive index (nD) measurements. For example, in NaCl/LiCl solutions, α increases nonlinearly with drug concentration (0.01–0.11 mol/L), suggesting aggregation at higher concentrations .

Methodology : Use an Abbe refractometer for nD and pycnometry for ρ. Apply Lorentz-Lorenz equation:
RM=nD21nD2+2MρR_M = \frac{n_D^2 - 1}{n_D^2 + 2} \cdot \frac{M}{\rho}

where M is molecular weight .

Q. How do structural modifications (e.g., halogen substitution) affect the bioactivity of this compound?

Advanced Research Question

  • Chloro vs. Fluoro : Fluorination at the 4-position increases metabolic stability but may reduce D2 receptor affinity due to altered σ-hole interactions .
  • Methoxy Group : Replacement with ethoxy or bulkier alkoxy groups enhances lipophilicity (logP > 2) but risks CYP450 inhibition .

Case Study : A trifluoromethyl-pyridinyl analog showed improved agrochemical activity due to enhanced membrane permeability .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

4-chloro-2-methoxybenzamide

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

OXAZYPDRGPSAEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N

Origin of Product

United States

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